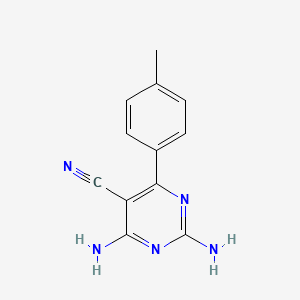![molecular formula C18H15F3N2O3 B13974953 Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)
Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid moiety, an imidazolidinyl group, and a trifluoromethyl phenyl group. It is commonly used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the imidazolidinyl group and the trifluoromethyl phenyl group. The final step involves the esterification of the benzoic acid moiety to form the methyl ester.
Preparation of Benzoic Acid Derivative: The benzoic acid derivative can be synthesized by oxidizing toluene with a strong oxidizing agent such as potassium permanganate or by hydrolyzing benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst
Introduction of Imidazolidinyl Group: The imidazolidinyl group can be introduced through a reaction with an appropriate amine and a carbonyl compound under acidic or basic conditions.
Addition of Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be added via a Friedel-Crafts alkylation reaction using trifluoromethyl benzene and a suitable catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the imidazolidinyl group, potentially converting it to a different amine derivative.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted aromatic compounds.
科学研究应用
Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological context. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing inflammation and cellular damage .
相似化合物的比较
Similar Compounds
Benzoic acid, methyl ester:
Benzoic acid, 4-methoxy-, methyl ester: This compound has a methoxy group instead of the trifluoromethyl phenyl group, resulting in different chemical properties.
Benzoic acid, 4-methyl-, methyl ester: Similar to the target compound but with a methyl group instead of the trifluoromethyl phenyl group.
Uniqueness
The presence of the imidazolidinyl group and the trifluoromethyl phenyl group in Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester imparts unique chemical properties and biological activities that distinguish it from other similar compounds. These structural features contribute to its potential as a versatile reagent in chemical synthesis and its promising applications in scientific research.
属性
分子式 |
C18H15F3N2O3 |
|---|---|
分子量 |
364.3 g/mol |
IUPAC 名称 |
methyl 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C18H15F3N2O3/c1-26-16(24)12-5-7-14(8-6-12)22-9-10-23(17(22)25)15-4-2-3-13(11-15)18(19,20)21/h2-8,11H,9-10H2,1H3 |
InChI 键 |
RQIDZJOYJLCGIN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
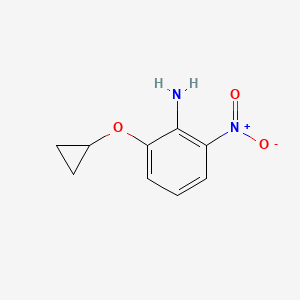
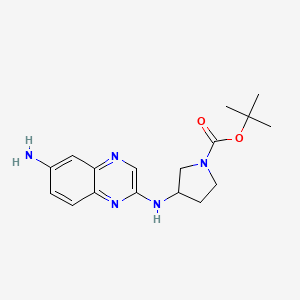
![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)
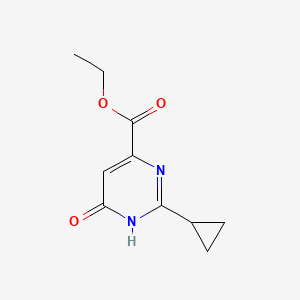
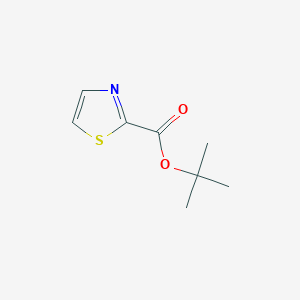
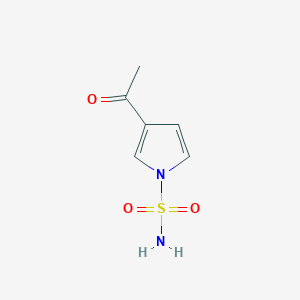
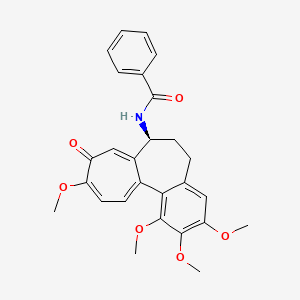
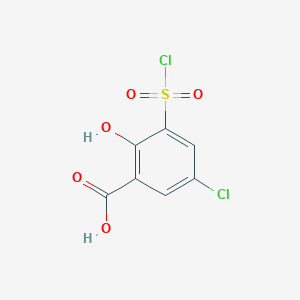
![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
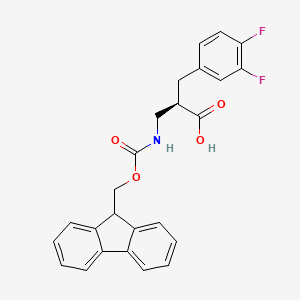

![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)
